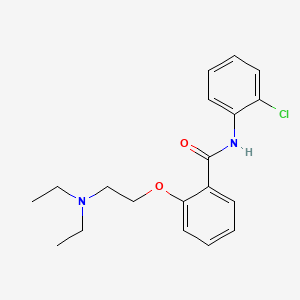![molecular formula C48H24CoN4O8-4 B13734524 cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the class of porphyrin-based complexes. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The incorporation of cobalt into the porphyrin structure enhances its chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions. This reaction forms the tetrapyrrole macrocycle.
Functionalization of the Porphyrin: The porphyrin core is then functionalized with carboxylate groups at specific positions to form 10,15,20-tris(4-carboxylatophenyl)porphyrin.
Incorporation of Cobalt: Cobalt is introduced into the porphyrin structure through a metallation reaction. This involves the reaction of the functionalized porphyrin with a cobalt salt, such as cobalt(II) acetate, under controlled conditions to form the cobalt(2+) complex.
Formation of the Benzoate Derivative: The final step involves the reaction of the cobalt(2+) complex with benzoic acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.
化学反应分析
Types of Reactions
Cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the cobalt center is oxidized to higher oxidation states.
Reduction: Reduction reactions involve the reduction of the cobalt center to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where ligands attached to the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used. Reactions are conducted under mild conditions to prevent decomposition.
Substitution: Ligand exchange reactions are facilitated by using coordinating solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(I) complexes. Substitution reactions result in the formation of new cobalt(2+) complexes with different ligands.
科学研究应用
Cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its unique structure and reactivity make it an effective catalyst for organic transformations.
Biology: In biological research, the compound is used as a model system to study the behavior of metalloporphyrins in biological systems. It is also used in the development of biosensors for detecting specific biomolecules.
Medicine: The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate singlet oxygen upon light irradiation makes it a promising photosensitizer for PDT.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as dyes and pigments. Its unique optical properties make it suitable for use in light-harvesting systems and solar cells.
作用机制
The mechanism of action of cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves its interaction with molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Catalysis: As a catalyst, the compound facilitates chemical reactions by providing an active site for substrate binding and transformation. The cobalt center plays a crucial role in the catalytic activity.
Photosensitization: In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating singlet oxygen. Singlet oxygen is a highly reactive species that can induce cell damage and apoptosis in cancer cells.
Electron Transfer: The compound can participate in electron transfer reactions, where it acts as an electron donor or acceptor. This property is essential for its role in redox reactions and light-harvesting systems.
相似化合物的比较
Cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate can be compared with other similar compounds, such as:
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline: This compound has amino groups instead of carboxylate groups, which affects its reactivity and applications.
Iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate: The substitution of cobalt with iron changes the compound’s redox properties and catalytic activity.
Zinc(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate: Zinc substitution affects the compound’s photophysical properties and its use in photodynamic therapy.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of cobalt, which imparts distinct chemical and physical properties.
属性
分子式 |
C48H24CoN4O8-4 |
|---|---|
分子量 |
843.7 g/mol |
IUPAC 名称 |
cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Co/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-6 |
InChI 键 |
PRRIVNGCGPKPAA-UHFFFAOYSA-H |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)

